molecular formula C6H6N4 B1613607 5-Hydrazinylpicolinonitrile CAS No. 940959-28-4

5-Hydrazinylpicolinonitrile

Cat. No.: B1613607
CAS No.: 940959-28-4
M. Wt: 134.14 g/mol
InChI Key: LUAXCADPBGMDTG-UHFFFAOYSA-N
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Description

5-Hydrazinylpicolinonitrile is an organic compound with the molecular formula C₆H₆N₄ It is a derivative of picolinonitrile, featuring a hydrazine functional group at the 5-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydrazinylpicolinonitrile typically involves the reaction of 5-chloropicolinonitrile with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The general reaction scheme is as follows:

5-Chloropicolinonitrile+Hydrazine HydrateThis compound+HCl\text{5-Chloropicolinonitrile} + \text{Hydrazine Hydrate} \rightarrow \text{this compound} + \text{HCl} 5-Chloropicolinonitrile+Hydrazine Hydrate→this compound+HCl

The reaction mixture is heated to reflux for several hours, after which the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from an appropriate solvent, such as ethanol or ethyl acetate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 5-Hydrazinylpicolinonitrile undergoes various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming hydrazones or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like aldehydes or ketones are used to form hydrazones under acidic or basic conditions.

Major Products Formed:

    Oxidation: Azo or azoxy derivatives.

    Reduction: Primary amines.

    Substitution: Hydrazones and related compounds.

Scientific Research Applications

5-Hydrazinylpicolinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydrazinylpicolinonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The nitrile group can also participate in interactions with biological molecules, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

    5-Aminopicolinonitrile: Similar structure but with an amino group instead of a hydrazine group.

    5-Hydroxypicolinonitrile: Contains a hydroxyl group at the 5-position.

    5-Methylpicolinonitrile: Features a methyl group at the 5-position.

Uniqueness: 5-Hydrazinylpicolinonitrile is unique due to the presence of the hydrazine group, which imparts distinct reactivity and potential for forming various derivatives. This makes it a valuable intermediate in organic synthesis and drug development .

Properties

IUPAC Name

5-hydrazinylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-3-5-1-2-6(10-8)4-9-5/h1-2,4,10H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAXCADPBGMDTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1NN)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629814
Record name 5-Hydrazinylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

940959-28-4
Record name 5-Hydrazinylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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